molecular formula C11H9BrN2O B1440516 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole CAS No. 1033201-91-0

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

Cat. No. B1440516
CAS RN: 1033201-91-0
M. Wt: 265.11 g/mol
InChI Key: YUUBWQRLLKKXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole, also known as BPPDO, is a heterocyclic compound belonging to the class of 1,3,4-oxadiazole derivatives. It is a widely studied compound due to its interesting chemical and biological properties. BPPDO has been widely used in various scientific research applications such as in the synthesis of new compounds, as a catalyst in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The research interest in 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole and its derivatives is primarily due to their pharmacological activities. A notable study involves the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the versatility of the core 1,3,4-oxadiazole structure in producing compounds with significant antimicrobial activities (Gul et al., 2017). These compounds have been evaluated for their antimicrobial efficacy, showing potential as leads for further biological screening.

Another important facet of research is the development of novel compounds for organic optoelectronic devices. The synthesis of new oxadiazole derivatives with promising electron transport materials highlights the compound's utility beyond pharmacology. These materials, such as 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole, have been characterized for their thermal stability and low orbital levels, making them suitable for electron-transporting or hole-blocking materials in optoelectronic applications (Liu, Zhao, & Huang, 2007).

Biological Activities

The synthesis and characterization of derivatives also extend to their biological activities. For instance, anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized, characterized, and assessed for their insecticidal activities. These compounds showed promising larvicidal activities against Plutella xylostella, revealing the potential of 1,3,4-oxadiazole derivatives in agricultural pest management (Li et al., 2013).

properties

IUPAC Name

2-(4-bromophenyl)-5-prop-1-en-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUBWQRLLKKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NN=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674441
Record name 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

CAS RN

1033201-91-0
Record name 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.